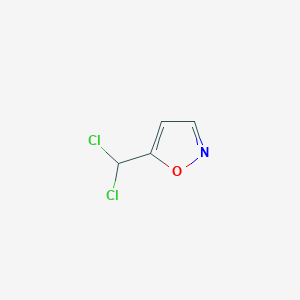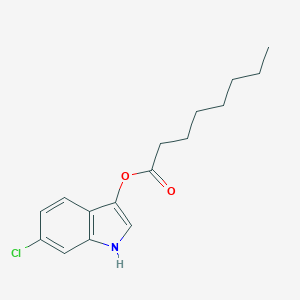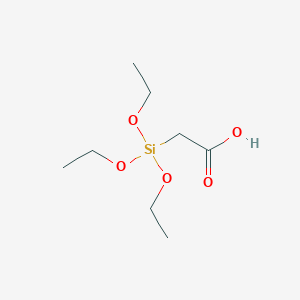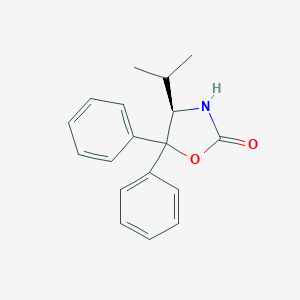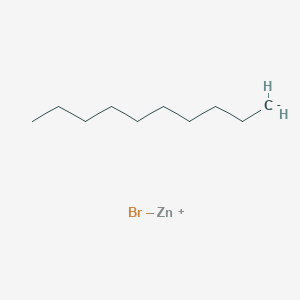
N-Decylzinc bromide
Overview
Description
N-Decylzinc bromide is a useful research compound. Its molecular formula is C10H21BrZn and its molecular weight is 286.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cobalt-catalyzed Arylzincation of Alkynes : This study discusses how cobalt(II) bromide catalyzes the arylzincation of alkynes, which is applicable for the synthesis of various functionalized styrene derivatives. This method can be used for the efficient and stereoselective synthesis of synthetic estrogen and its derivatives (Murakami, Yorimitsu, & Oshima, 2009).
Palladium-Tetraphosphine as Catalyst for Negishi Cross-Coupling : This research found that a system combining tetraphosphine and palladium chloride is a highly active catalyst for the cross-coupling of aryl bromides with alkyl- or arylzinc derivatives. This method shows good yields and high turnover numbers with various aryl bromides reacting with alkylzinc compounds (Kondolff, Doucet, & Santelli, 2006).
Chemical Synthesis of Functionalized Arylzinc Compounds : A method for preparing arylzinc intermediates using low-valent cobalt species and zinc dust is described. This method allows for synthesizing various functionalized aryl- and thienylzinc species (Fillon, Gosmini, & Périchon, 2003).
Electrosynthesis of 3-Thienylzinc Bromide : This study reports the preparation of 3-Thienylzinc bromide via the electroreduction of a DMF solution of 3-bromothiophene, using a nickel catalysis. This organometallic compound is then coupled with aryl halides using palladium catalysis (Gosmini, Nédélec, & Périchon, 1997).
Reaction of Organozinc Halides with Aryl Isocyanates : This research discusses how Reformatsky reagent, benzylzinc bromide, and alkylzinc iodides react with aryl isocyanates under mild conditions to produce N-substituted carbamates or amides, offering alternative methods for their synthesis (Yang, Huang, Wang, Xu, Niu, & Hu, 2013).
Safety and Hazards
N-Decylzinc bromide is a highly flammable liquid and vapor. It releases flammable gases when in contact with water, which may ignite spontaneously. It is harmful if swallowed and causes severe skin burns and eye damage. It may cause respiratory irritation and drowsiness or dizziness. It is also suspected of causing cancer .
Future Directions
While specific future directions for N-Decylzinc bromide were not found in the search results, there is ongoing research into zinc-based batteries, which could potentially use zinc compounds like this compound . These batteries are seen as promising candidates for next-generation energy storage due to their potentially lower material cost, deep discharge capability, non-flammable electrolytes, relatively long lifetime, and good reversibility .
Mechanism of Action
Target of Action
N-Decylzinc bromide is primarily used as a reagent in organic synthesis . Its primary targets are a variety of organic compounds, including aldehydes, ketones, aryl halides, and alkynes . These compounds play crucial roles in various chemical reactions, serving as the building blocks for more complex molecules.
Mode of Action
The interaction of this compound with its targets primarily involves the construction of carbon-carbon and carbon-metal bonds . This compound reacts with the target molecules, facilitating the formation of these bonds and leading to the synthesis of new organic compounds .
Pharmacokinetics
As a laboratory reagent, it is typically handled and stored under controlled conditions to ensure its stability and effectiveness . Its bioavailability would largely depend on the specific conditions of its use, including the reaction environment and the presence of other compounds.
Result of Action
The primary result of this compound’s action is the synthesis of new organic compounds through the formation of carbon-carbon and carbon-metal bonds . This can lead to the production of a wide range of organic compounds, depending on the specific targets and reaction conditions.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is known to be highly flammable and can react with water to release flammable gases . Therefore, it is typically handled and stored under inert gas and protected from moisture . Other factors, such as temperature and the presence of other compounds, can also affect its reactivity and effectiveness.
Biochemical Analysis
Biochemical Properties
Zinc ions control intercellular communication and intracellular events that maintain normal physiological processes .
Cellular Effects
Zinc, a component of N-Decylzinc bromide, is known to have significant effects on various types of cells and cellular processes .
Temporal Effects in Laboratory Settings
Safety data sheets indicate that this compound can cause burns by all exposure routes and may cause difficulty in breathing .
Transport and Distribution
Zinc transporters regulate zinc levels by controlling zinc influx and efflux between extracellular and intracellular compartments, thus, modulating the zinc concentration and distribution .
Subcellular Localization
Recent advances in the prediction of subcellular localization of proteins could potentially be applied to study the subcellular localization of this compound .
Properties
IUPAC Name |
bromozinc(1+);decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21.BrH.Zn/c1-3-5-7-9-10-8-6-4-2;;/h1,3-10H2,2H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTHCUVJQVVJPTJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC[CH2-].[Zn+]Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21BrZn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


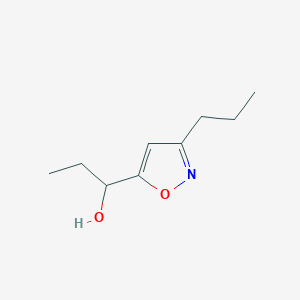

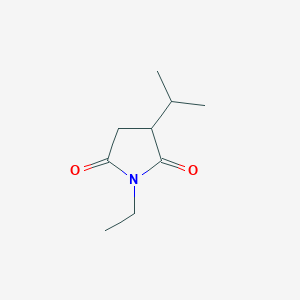

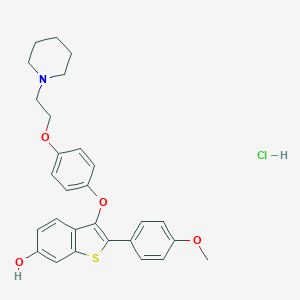


![4-Acetylfuro[3,2-c]pyridine](/img/structure/B62566.png)
![3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-amine](/img/structure/B62567.png)
